molecular formula C27H27BrN2O4 B10912270 4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B10912270
M. Wt: 523.4 g/mol
InChI Key: BGCIQMYSMPOFNQ-UHFFFAOYSA-N
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Description

4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions such as temperature and solvent choice to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic ring or functional group.

Scientific Research Applications

4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER apart from these similar compounds is its combination of multiple functional groups and aromatic rings, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C27H27BrN2O4

Molecular Weight

523.4 g/mol

IUPAC Name

4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H27BrN2O4/c1-17-6-8-18(9-7-17)16-30-27(20-11-13-22(32-3)24(15-20)34-5)25(28)26(29-30)19-10-12-21(31-2)23(14-19)33-4/h6-15H,16H2,1-5H3

InChI Key

BGCIQMYSMPOFNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Br)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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